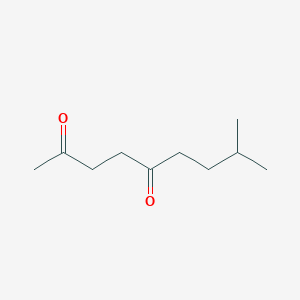

8-Methylnonane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

60721-34-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

8-methylnonane-2,5-dione |

InChI |

InChI=1S/C10H18O2/c1-8(2)4-6-10(12)7-5-9(3)11/h8H,4-7H2,1-3H3 |

InChI Key |

SIRFRLUWPFIPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

8-Methylnonane-2,5-dione CAS number 60721-34-8

An In-depth Technical Guide to 8-Methylnonane-2,5-dione (CAS Number: 60721-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aliphatic gamma-diketone with the CAS number 60721-34-8. While specific experimental data on this compound is limited in publicly available literature, this technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its spectral data. Furthermore, based on the known biological activities of related aliphatic ketones and diones, a hypothetical signaling pathway is proposed to stimulate further research into its potential applications in drug discovery and development, particularly in the context of neurology and metabolic disorders.

Chemical and Physical Properties

Detailed experimental data for this compound are not extensively reported. The following table summarizes its key identifiers and computed physicochemical properties.[1]

| Property | Value | Source |

| CAS Number | 60721-34-8 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)CCC(=O)CCC(=O)C | [1] |

| InChI Key | SIRFRLUWPFIPNV-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| XLogP3 | 1.2 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis

Proposed Synthetic Pathway: Stetter Reaction

A potential synthesis of this compound can be achieved via the Stetter reaction between isovaleraldehyde (3-methylbutanal) and methyl vinyl ketone.

Caption: Proposed Stetter reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a General Stetter Reaction)

This protocol is adapted from a general procedure for the intermolecular Stetter reaction.[2][5]

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Methyl vinyl ketone

-

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium salt catalyst)

-

Triethylamine (Base)

-

Dimethyl sulfoxide (DMSO, Solvent)

-

Dichloromethane (DCM) for extraction

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of isovaleraldehyde (1 equivalent) in DMSO, add methyl vinyl ketone (2.5 equivalents).

-

Add the thiazolium salt catalyst (0.3 equivalents) and triethylamine (0.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure and publicly available spectral information.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value/Description |

| Molecular Ion (M+) | m/z = 170.13 |

| Key Fragmentation Ions | Expected fragments from the cleavage of the aliphatic chain and around the carbonyl groups, such as m/z 43 (CH₃CO⁺), m/z 57 (C₄H₉⁺), m/z 71 (C₄H₇O⁺), and m/z 99 (C₅H₇O₂⁺). |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the carbon atoms in this compound are estimated based on typical values for similar functional groups.[6][7][8][9]

| Carbon Atom Number | Chemical Environment | Expected Chemical Shift (δ, ppm) |

| C1 | CH₃-C(O)- | 29 - 31 |

| C2 | -C(O)- | 208 - 212 |

| C3 | -C(O)-CH₂- | 35 - 40 |

| C4 | -CH₂-CH₂-C(O)- | 25 - 30 |

| C5 | -C(O)- | 210 - 214 |

| C6 | -C(O)-CH₂- | 40 - 45 |

| C7 | -CH₂-CH(CH₃)₂ | 24 - 28 |

| C8 | -CH(CH₃)₂ | 27 - 32 |

| C9, C10 | -CH(CH₃)₂ | 21 - 24 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The expected characteristic absorption bands in the FTIR spectrum of this compound are listed below.[10][11][12][13]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2960-2870 | C-H stretch (aliphatic) | Strong |

| 1715-1705 | C=O stretch (ketone) | Strong |

| 1465 | C-H bend (CH₂) | Medium |

| 1370 | C-H bend (CH₃) | Medium |

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published research on the specific biological activities of this compound. However, based on the known roles of other ketones and medium-chain fatty acids as signaling molecules, a hypothetical mechanism of action can be proposed to guide future research.[14][15][16][17] Ketone bodies, for instance, have been shown to act as signaling molecules that can modulate cellular processes, including inflammation and gene expression.[15][17] Furthermore, medium-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs).[18][19][20]

Hypothetical Signaling Pathway: GPCR Activation and Neurotrophic Factor Upregulation

Given its structure, this compound could potentially interact with a specific GPCR on the surface of neuronal cells. This interaction could initiate a signaling cascade leading to the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is known to play a crucial role in neuronal survival, growth, and synaptic plasticity.[21][22][23]

Caption: Hypothetical signaling pathway of this compound in a neuronal cell.

This proposed pathway suggests that this compound could have neuroprotective or neuro-regenerative properties, making it a potential candidate for further investigation in the context of neurodegenerative diseases.

Conclusion

This compound is a sparsely studied chemical entity. This guide has consolidated the available information on its properties and provided a plausible framework for its synthesis and potential biological relevance. The presented hypothetical signaling pathway is intended to serve as a starting point for researchers to explore the therapeutic potential of this and other aliphatic diones. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its role in chemical and biological systems.

References

- 1. This compound | C10H18O2 | CID 14060394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stetter Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medium.com [medium.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Serum proBDNF Is Associated With Changes in the Ketone Body β-Hydroxybutyrate and Shows Superior Repeatability Over Mature BDNF: Secondary Outcomes From a Cross-Over Trial in Healthy Older Adults [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Data of 8-Methylnonane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Methylnonane-2,5-dione, a diketone with potential applications in chemical synthesis and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous aliphatic ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃) | ~0.9 | Doublet | 6H |

| H3 (CH₂) | ~1.6 | Multiplet | 2H |

| H4 (CH₂) | ~2.5 | Triplet | 2H |

| H6 (CH₂) | ~2.7 | Triplet | 2H |

| H7 (CH₃) | ~2.2 | Singlet | 3H |

| H8 (CH) | ~2.1 | Multiplet | 1H |

| H9 (CH₂) | ~2.4 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~22.5 |

| C2 (C=O) | ~209 |

| C3 (CH₂) | ~38 |

| C4 (CH₂) | ~28 |

| C5 (C=O) | ~211 |

| C6 (CH₂) | ~43 |

| C7 (CH₃) | ~30 |

| C8 (CH) | ~25 |

| C9 (CH₂) | ~45 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Absorption Band (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³) | 2850-2960 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉O]⁺ or [M - C₅H₁₁]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

Standard acquisition parameters are set, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired for a high-quality spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.

-

A 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds are used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) are required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl groups.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the neat liquid is typically used. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are analyzed to identify the functional groups. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹[1].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern is analyzed to identify characteristic fragments. For ketones, alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon, is a common fragmentation pathway, leading to the formation of stable acylium ions[2][3][4].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Core Reactivity of 1,4-Dicarbonyl Compounds: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis and Cyclization of γ-Dicarbonyls, Featuring 8-Methylnonane-2,5-dione

This technical guide provides a comprehensive overview of the reactivity of 1,4-dicarbonyl compounds, a pivotal class of intermediates in organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the synthesis of these compounds and their subsequent transformations, with a particular focus on the celebrated Paal-Knorr synthesis for the formation of five-membered heterocycles. While specific reactivity data for this compound is sparse in the literature, this guide extrapolates from the well-established reactivity of analogous aliphatic 1,4-diketones to provide a predictive framework for its chemical behavior.

Synthesis of 1,4-Dicarbonyl Compounds

The synthesis of 1,4-dicarbonyl compounds presents a notable challenge in organic chemistry due to the inherent umpolung (polarity reversal) required to form the 1,4-relationship between the carbonyl groups.[1] One of the most effective methods for achieving this is the Stetter reaction.[2][3]

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[2][3] This reaction is a powerful tool for the construction of γ-diketones, γ-keto esters, and γ-keto nitriles.

Quantitative Data on the Stetter Reaction

The yields of the Stetter reaction are influenced by the choice of aldehyde, Michael acceptor, catalyst, and reaction conditions. Below is a table summarizing the yields for the synthesis of various 1,4-diketones.

| Aldehyde (Michael Donor) | Michael Acceptor | Catalyst (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 2-(4-Methylphenoxy)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 96 | [1] |

| 2-(4-Chlorophenoxy)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 91 | [1] |

| 2-(Phenylthio)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 88 | [1] |

| 2-Phenoxybenzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 90 | [1] |

| Benzaldehyde | Methyl vinyl ketone | Thiazolium salt | DBU | THF | 12 | 85 | |

| 4-Methoxybenzaldehyde | Phenyl vinyl ketone | Thiazolium salt | DBU | THF | 18 | 78 |

Catalyst 3b: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride TEA: Triethylamine DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol: General Procedure for the Stetter Reaction

The following is a general experimental protocol for the synthesis of 1,4-diketones via the Stetter reaction.[4]

Materials:

-

Aldehyde (1.0 eq)

-

Michael acceptor (e.g., Methyl vinyl ketone, 2.5 eq)

-

N-Heterocyclic carbene (NHC) catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 30 mol%)

-

Base (e.g., Triethylamine, 50 mol%)

-

Anhydrous solvent (e.g., DMSO, 1 mL per 0.1 mmol of aldehyde)

Procedure:

-

To a solution of the aldehyde in the chosen solvent, add the Michael acceptor, NHC catalyst, and base.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution in vacuo.

-

Extract the residue with a suitable organic solvent (e.g., Dichloromethane).

-

Perform a standard aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Core Reactivity: The Paal-Knorr Synthesis

The most prominent reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which provides a direct route to substituted furans, pyrroles, and thiophenes.[5] This acid-catalyzed cyclization and dehydration is a cornerstone of heterocyclic chemistry.

Furan Synthesis

In the presence of an acid catalyst, 1,4-dicarbonyl compounds undergo intramolecular cyclization to form furans.[5][6] The reaction is typically carried out with protic acids like sulfuric acid or hydrochloric acid, or with Lewis acids.[5]

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[5][7]

References

- 1. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. Stetter Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Potential Biological Activity of Aliphatic Diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliphatic diones, organic compounds characterized by two carbonyl groups within an acyclic or cyclic carbon framework, have emerged as a class of molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the current understanding of their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents. We delve into the mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction

The structural simplicity and reactivity of aliphatic diones make them intriguing candidates for drug discovery and development. Their biological effects are largely attributed to the electrophilic nature of the carbonyl carbons, which can readily react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity underpins their observed cytotoxicity against cancer cells, their ability to inhibit microbial growth, and their modulation of enzyme activity. This guide will explore the biological activities of three main classes of aliphatic diones: 1,2- (or α-), 1,3- (or β-), and 1,4- (or γ-) diones.

Cytotoxic Activity of Aliphatic Diones

Several aliphatic diones have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of oxidative stress and apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values for selected aliphatic diones against different cell lines.

| Dione | Cell Line | Cell Type | IC50 (µM) | Citation(s) |

| 2,3-Butanedione (Diacetyl) | HT-29 | Human colon adenocarcinoma | ~5800 | |

| Caco-2 | Human colon adenocarcinoma | >10000 | ||

| 2,4-Pentanedione (Acetylacetone) | MCF-7 | Human breast adenocarcinoma | Not cytotoxic up to 1000 | |

| A549 | Human lung carcinoma | Not cytotoxic up to 1000 | ||

| 2,3-Hexanedione | SH-SY5Y | Human neuroblastoma | ~1600 (at 48h) | [1] |

| MCF7 | Human breast adenocarcinoma | >30000 (at 48h) | [1] | |

| HepG2 | Human liver carcinoma | >30000 (at 48h) | [1] | |

| Caco-2 | Human colon adenocarcinoma | >30000 (at 48h) | [1] | |

| 3,4-Hexanedione | SH-SY5Y | Human neuroblastoma | ~1000 (at 48h) | [1] |

| MCF7 | Human breast adenocarcinoma | >30000 (at 48h) | [1] | |

| HepG2 | Human liver carcinoma | >30000 (at 48h) | [1] | |

| Caco-2 | Human colon adenocarcinoma | >30000 (at 48h) | [1] | |

| 2,5-Hexanedione | SH-SY5Y | Human neuroblastoma | ~3000 (at 48h) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Aliphatic dione stock solution (in a suitable solvent, e.g., DMSO or sterile water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Target cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aliphatic dione in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Aliphatic Diones

Aliphatic diones have demonstrated inhibitory activity against a range of bacteria and fungi. The mechanism is thought to involve the reaction of the dicarbonyl compounds with microbial proteins and enzymes, leading to disruption of cellular functions.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC values for selected aliphatic diones.

| Dione | Microorganism | MIC (µg/mL) | Citation(s) |

| 2,3-Butanedione | Bacillus subtilis | >1000 | [2] |

| 2,4-Pentanedione | Staphylococcus aureus | 2500 | |

| Escherichia coli | 5000 | ||

| Candida albicans | 1250 | ||

| 1,3-Cyclopentanedione | Various bacteria and fungi | Data not readily available |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Aliphatic dione stock solution

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Dione Dilutions: Prepare a two-fold serial dilution of the aliphatic dione in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the dione dilutions. Include a positive control well (inoculum without dione) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the dione that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Workflow for the broth microdilution MIC assay.

Enzyme Inhibition by Aliphatic Diones

The electrophilic nature of aliphatic diones makes them potential inhibitors of various enzymes, often through covalent modification of active site residues.

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of an aliphatic dione on enzyme activity using a spectrophotometer.

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Aliphatic dione inhibitor

-

Appropriate buffer solution

-

Spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In a cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to the cuvette.

-

Monitor Reaction: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.

Workflow for a spectrophotometric enzyme inhibition assay.

Signaling Pathways Affected by Aliphatic Diones

Neurotoxicity of 2,5-Hexanedione

2,5-Hexanedione, a metabolite of n-hexane, is a known neurotoxin that causes peripheral neuropathy. Its toxicity is mediated through complex signaling pathways involving the induction of neuronal apoptosis.

PI3K/Akt Signaling Pathway: 2,5-Hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and the pro-apoptotic protein Bad, ultimately promoting apoptosis.[3][4]

Inhibition of the PI3K/Akt pathway by 2,5-Hexanedione.

proNGF/p75NTR/JNK Signaling Pathway: 2,5-Hexanedione can also upregulate the expression of pro-nerve growth factor (proNGF) and its receptor p75NTR. The binding of proNGF to p75NTR activates the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of c-Jun. This cascade disrupts the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, ultimately triggering apoptosis.[5][6]

Activation of the JNK pathway by 2,5-Hexanedione.

Anti-inflammatory Activity of 2,4-Pentanedione (Acetylacetone)

2,4-Pentanedione has been reported to possess anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: Acetylacetone may inhibit the activation of the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Inhibition of the NF-κB pathway by 2,4-Pentanedione.

Conclusion

Aliphatic diones represent a versatile class of compounds with a wide spectrum of biological activities. Their cytotoxicity against cancer cells, broad-spectrum antimicrobial effects, and ability to inhibit key enzymes highlight their potential for the development of new therapeutic agents. The detailed mechanisms of action, particularly the specific molecular targets and signaling pathways involved, are areas of ongoing research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of molecules. Future studies should focus on synthesizing and screening a wider range of aliphatic diones to establish more comprehensive structure-activity relationships and to identify lead compounds with improved potency and selectivity.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. Impact of a Bacterial Volatile 2,3-Butanediol on Bacillus subtilis Rhizosphere Robustness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bohrium.com [bohrium.com]

Technical Guidance: Stability and Storage of 8-Methylnonane-2,5-dione

This document provides a comprehensive overview of the best practices for the storage and handling of 8-Methylnonane-2,5-dione (CAS: 60721-34-8), a diketone of interest to researchers in chemical synthesis and drug development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets of structurally related compounds and general principles of chemical stability.

Chemical Properties and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₈O₂[1]

-

Molecular Weight: 170.25 g/mol [1]

-

Structure:

Stability Profile

Key Stability Considerations:

-

Chemical Reactivity: The compound's reactivity is centered around its two ketone functional groups. It is susceptible to reaction with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these materials can lead to degradation of the compound.

-

Thermal Decomposition: Exposure to high temperatures, open flames, or sparks should be avoided.[2] Hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO₂), can be generated at elevated temperatures.[2]

-

Light Sensitivity: While not explicitly documented for this compound, similar ketones can be sensitive to light. It is prudent to store the material in amber or opaque containers to prevent potential photochemical reactions.

The diagram below illustrates the key factors that can negatively impact the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Recommended Storage and Handling Conditions

Proper storage is critical to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on best practices for similar chemical compounds.

| Parameter | Recommendation | Rationale | Source |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize degradation kinetics and maintain long-term stability. A structurally similar compound, 3-Methylnonane-2,4-dione, is stored under these conditions. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | To prevent potential oxidation over long-term storage. | General Practice |

| Container | Tightly sealed, amber glass or opaque container. | To prevent exposure to moisture, air, and light. Containers should be kept well-closed.[2][3] | |

| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of any potential vapors.[2] | |

| Prohibitions | Keep away from heat, sparks, open flames, and incompatible materials. | To prevent thermal decomposition and chemical reactions.[2] |

Experimental Protocol: General Workflow for Stability Assessment

For researchers needing to generate specific stability data, a formal assessment is required. The following workflow outlines a general protocol for testing the stability of a chemical substance like this compound.

Caption: General experimental workflow for chemical stability testing.

Methodology Details:

-

Reference Standard (Time=0): A batch of this compound with the highest possible purity should be fully characterized. This involves obtaining spectra (e.g., ¹H-NMR, ¹³C-NMR, MS) and a chromatogram (e.g., GC or HPLC) to serve as the baseline reference.

-

Stability-Indicating Method: A chromatographic method (typically HPLC or GC) must be developed and validated. This method should be capable of separating the parent compound from any potential degradation products, ensuring that a decrease in the parent peak corresponds accurately to its degradation.

-

Stress Conditions: Samples of the compound are subjected to various environmental conditions. Common accelerated stability conditions include elevated temperature (e.g., 40°C) and high humidity (e.g., 75% RH). Photostability may be assessed by exposing the sample to controlled UV/Vis light. Real-time stability is assessed at the recommended storage condition (e.g., 4°C).

-

Time Points: Samples are pulled from each condition at predetermined intervals (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 3, 6, 9, 12 months for real-time).

-

Analysis: At each time point, the sample is analyzed using the validated stability-indicating method. The purity of this compound is calculated, and any new peaks corresponding to degradation products are identified and quantified.

References

8-Methylnonane-2,5-dione: A Technical Overview for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methylnonane-2,5-dione, focusing on its chemical properties, commercial availability, and potential synthetic approaches. Due to the limited publicly available data on this specific compound, this document also includes generalized information for the broader class of γ-diketones to provide a foundational context for research and development.

Chemical Properties and Identifiers

This compound is a dicarbonyl compound with potential applications in organic synthesis. A summary of its key chemical data is presented below.[1]

| Property | Value | Source |

| Molecular Formula | C10H18O2 | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| CAS Number | 60721-34-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C)CCC(=O)CCC(=O)C | PubChem[1] |

| InChIKey | SIRFRLUWPFIPNV-UHFFFAOYSA-N | PubChem[1] |

Commercial Availability

Experimental Protocols: Synthesis of γ-Diketones

While a specific, validated protocol for the synthesis of this compound is not available in published literature, general methods for the synthesis of γ-diketones can be adapted. One common approach is the oxidation of the corresponding diols.

Generalized Protocol for the Synthesis of a γ-Diketone via Diol Oxidation:

Materials:

-

A suitable γ-diol precursor (for this compound, this would be 8-methylnonane-2,5-diol)

-

An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or a chromium-based reagent)

-

Anhydrous dichloromethane (as a solvent)

-

Silica gel for chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Dissolution: The γ-diol is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: The oxidizing agent is added portion-wise to the stirred solution. The reaction temperature should be carefully monitored and controlled, as many oxidation reactions are exothermic. For a Swern oxidation, the reaction is typically carried out at low temperatures (-78 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (the diol) is consumed.

-

Workup: Upon completion, the reaction mixture is quenched according to the specific requirements of the oxidizing agent used. This may involve the addition of a reducing agent (e.g., sodium thiosulfate for chromium reagents) or a specific workup procedure to remove byproducts.

-

Extraction: The organic layer is separated, and the aqueous layer is typically extracted several times with dichloromethane. The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure γ-diketone.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule have been described. Research into the biological effects of this compound would represent a novel area of investigation.

Visualizations

To aid in the conceptualization of a potential synthetic route, the following diagram illustrates a generalized workflow for the synthesis of a γ-diketone from a diol precursor.

Caption: Generalized workflow for the synthesis of a γ-diketone.

References

Methodological & Application

Synthesis of 2-Methyl-5-(4-methylpentyl)pyrrole from 8-Methylnonane-2,5-dione: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole from 8-methylnonane-2,5-dione via the Paal-Knorr pyrrole synthesis. This guide is intended for researchers, scientists, and professionals in drug development interested in the synthesis and application of substituted pyrroles, which are significant scaffolds in medicinal chemistry.

Introduction

Substituted pyrroles are a class of heterocyclic compounds that are of great interest in the field of drug discovery due to their presence in a wide array of biologically active molecules. The pyrrole ring system is a key structural motif in numerous pharmaceuticals, exhibiting a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2][3] This document outlines the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole, a lipophilic pyrrole derivative, from this compound and its potential applications in targeting key signaling pathways in drug development.

Synthetic Pathway and Experimental Workflow

The synthesis of 2-methyl-5-(4-methylpentyl)pyrrole from this compound is achieved through the Paal-Knorr condensation reaction with an ammonia source, such as ammonium acetate or aqueous ammonia. The general workflow for the synthesis and subsequent biological evaluation is depicted below.

Caption: Experimental workflow for the synthesis and evaluation of 2-methyl-5-(4-methylpentyl)pyrrole.

Experimental Protocols

Two primary protocols for the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole are provided below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

Materials:

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methyl-5-(4-methylpentyl)pyrrole.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a microwave-safe vessel, combine this compound (1.0 eq) and ammonium acetate (3.0-5.0 eq) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-20 minutes.[4]

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Applications in Drug Development: Targeting Signaling Pathways

Substituted pyrroles are known to interact with various biological targets, including enzymes and signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Hedgehog and Cyclooxygenase-2 (COX-2) pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several types of cancer. Small molecule inhibitors targeting components of the Hh pathway, such as the Smoothened (Smo) receptor, are of significant interest in oncology. Pyrrole-containing compounds have been investigated as potential Hedgehog pathway inhibitors.

Caption: Inhibition of the Hedgehog signaling pathway by a pyrrole-based inhibitor targeting Smoothened (SMO).

Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects. Pyrrole derivatives have been developed as potent and selective COX-2 inhibitors.[5][6]

Caption: Inhibition of the COX-2 signaling pathway by a pyrrole-based inhibitor.

Quantitative Data

The following tables summarize the reaction conditions for the Paal-Knorr synthesis of substituted pyrroles and the inhibitory activities of representative pyrrole-based compounds against COX-2 and Hedgehog signaling.

Table 1: Paal-Knorr Synthesis of Substituted Pyrroles - Reaction Conditions and Yields

| Starting 1,4-Diketone | Amine/Ammonia Source | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Water | 2 h | 100 | 95 | [7] |

| 2,5-Hexanedione | Benzylamine | Acetic Acid (Microwave) | 12 min | 170 | Not specified | [8] |

| Substituted 1,4-diketones | Primary Amines | None (Neat) | Not specified | Not specified | High | [9] |

| This compound | Ammonium Acetate | Acetic Acid | 2-4 h | ~118 | Expected >60 | Estimated |

| This compound | Ammonium Acetate | Ethanol (Microwave) | 10-20 min | 120-150 | Expected >70 | Estimated |

Table 2: Inhibitory Activity of Pyrrole Derivatives

| Compound Class | Target | Specific Compound Example | IC₅₀ (µM) | Cell Line/Assay | Reference |

| Pyrrole-based hybrids | COX-2 | Hybrid 5 | 0.55 | Ovine COX-2 assay | [5] |

| Pyrrole-based hybrids | COX-2 | Hybrid 6 | 7.0 | Ovine COX-2 assay | [5] |

| Pyrrole carboxylic acids | COX-2 | Compound 4g | > Celecoxib | Fluorometric inhibitor screening | [6] |

| Pyrrolizine derivatives | COX-2 | Compound 7c | 0.86 | COX colorimetric inhibitor screening | [10] |

| 2-Mercaptobenzoimidazoles | Hedgehog Signaling | Compound 10a | ≤3 | Osteogenesis assay | [11] |

| 2-Mercaptobenzoimidazoles | Hedgehog Signaling | Compound 10b | ≤3 | Osteogenesis assay | [11] |

| 23-Oxavitamin D₃ Analogues | Hedgehog Signaling | Compound 4i | 2.2 | Ptch-CKO MB cells (GI₅₀) | [12] |

| 23-Oxavitamin D₃ Analogues | Hedgehog Signaling | Compound 3j | 8.1 | Ptch-CKO MB cells (GI₅₀) | [12] |

Conclusion

The Paal-Knorr synthesis offers an efficient and versatile route to substituted pyrroles from 1,4-dicarbonyl compounds like this compound. The resulting 2-methyl-5-(4-methylpentyl)pyrrole, with its lipophilic side chain, represents a valuable scaffold for the development of novel therapeutic agents. The demonstrated ability of pyrrole derivatives to inhibit key signaling pathways such as Hedgehog and COX-2 underscores their potential in the treatment of cancer and inflammatory diseases. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and biological evaluation of new pyrrole-based drug candidates.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes: Paal-Knorr Synthesis of a Substituted Pyrrole from 8-Methylnonane-2,5-dione

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] First reported in 1884, this reaction remains highly relevant in modern organic synthesis, particularly in the field of drug discovery and development.[2][3] The pyrrole scaffold is a privileged structure found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]

These application notes provide a detailed protocol for the synthesis of a substituted pyrrole using 8-Methylnonane-2,5-dione as the 1,4-dicarbonyl precursor. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to novel pyrrole-based intermediates.

Principle of the Reaction

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically catalyzed by a protic or Lewis acid, although it can also proceed under neutral conditions.[2][5] The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.[6] The use of a weak acid, such as acetic acid, can accelerate the reaction while minimizing the formation of furan byproducts, which can occur at a pH below 3.[2][5]

Experimental Protocol

This protocol describes the synthesis of 2-methyl-5-(3-methylbutyl)-1-phenyl-1H-pyrrole from this compound and aniline.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| This compound | C₁₀H₁₈O₂ | 170.25[7] | 500 mg | 2.94 | 1.0 |

| Aniline | C₆H₇N | 93.13 | 287 mg (281 µL) | 3.08 | 1.05 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - | Catalyst |

| Toluene | C₇H₈ | 92.14 | 15 mL | - | Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel)

-

NMR tubes and spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.94 mmol).

-

Addition of Reagents: Add toluene (15 mL), aniline (281 µL, 3.08 mmol), and glacial acetic acid (0.5 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-methyl-5-(3-methylbutyl)-1-phenyl-1H-pyrrole.

Visualizations

Caption: Reaction scheme for the synthesis of a substituted pyrrole.

Caption: Step-by-step experimental workflow for pyrrole synthesis.

Applications in Drug Development

The synthesis of novel pyrrole derivatives is of significant interest to the pharmaceutical industry.[3] The inherent chemical properties of the pyrrole ring, such as its aromaticity and the electron-donating nature of the nitrogen atom, make it a versatile scaffold for chemical modification.[3] This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

The product derived from this compound serves as a valuable building block. The substituents on the pyrrole ring (a methyl group, a 3-methylbutyl group, and a phenyl group) provide distinct steric and electronic features that can be further functionalized. This allows for the creation of a library of related compounds for screening against various biological targets, such as enzymes and receptors involved in disease signaling pathways. Pyrrole-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-psychotic agents, highlighting the enduring importance of synthetic routes like the Paal-Knorr reaction.[3]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. nbinno.com [nbinno.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C10H18O2 | CID 14060394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Methylnonane-2,5-dione as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 8-methylnonane-2,5-dione as a starting material for the synthesis of various five-membered heterocyclic compounds. The inherent 1,4-dicarbonyl functionality of this molecule makes it an ideal substrate for the classical Paal-Knorr synthesis, enabling access to substituted furans, pyrroles, and thiophenes. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.

Introduction to Heterocyclic Synthesis using this compound

This compound is a readily accessible 1,4-diketone that serves as a versatile precursor for the construction of 2-isobutyl-5-methyl substituted five-membered heterocycles. The Paal-Knorr synthesis provides a straightforward and atom-economical approach to these structures through the condensation of the diketone with an appropriate reagent.[1]

-

Furan Synthesis: Acid-catalyzed intramolecular cyclization and dehydration of this compound leads to the formation of 2-isobutyl-5-methylfuran.[2]

-

Pyrrole Synthesis: Reaction with primary amines or ammonia sources results in the formation of N-substituted or N-unsubstituted 2-isobutyl-5-methylpyrroles, respectively.[3]

-

Thiophene Synthesis: Treatment with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, yields 2-isobutyl-5-methylthiophene.[4]

The substituents on the resulting heterocyclic ring, a methyl group and an isobutyl group, offer opportunities for further functionalization, making these compounds valuable intermediates in synthetic organic chemistry.

Data Presentation

The following table summarizes the expected products and typical reaction yields for the synthesis of various heterocycles from this compound based on general Paal-Knorr reaction principles.

| Starting Material | Reagent | Heterocyclic Product | Expected Yield (%) |

| This compound | p-Toluenesulfonic acid | 2-Isobutyl-5-methylfuran | 85-95 |

| This compound | Aniline, Acetic Acid | 1-Phenyl-2-isobutyl-5-methylpyrrole | 80-90 |

| This compound | Ammonium Acetate, Acetic Acid | 2-Isobutyl-5-methylpyrrole | 70-80 |

| This compound | Lawesson's Reagent | 2-Isobutyl-5-methylthiophene | 75-85 |

Experimental Protocols

Detailed methodologies for the synthesis of furan, pyrrole, and thiophene derivatives from this compound are provided below.

Protocol 1: Synthesis of 2-Isobutyl-5-methylfuran

Reaction Principle: This protocol describes the acid-catalyzed cyclization of this compound to form 2-isobutyl-5-methylfuran, following the Paal-Knorr furan synthesis mechanism.[5]

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (e.g., 1.70 g, 10 mmol) and toluene (50 mL).

-

Add p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (0.18 mL, 10 mmol) is collected in the Dean-Stark trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to afford pure 2-isobutyl-5-methylfuran.

Expected Outcome: A colorless to pale yellow oil.

Protocol 2: Synthesis of 1-Phenyl-2-isobutyl-5-methylpyrrole

Reaction Principle: This protocol details the synthesis of a substituted pyrrole through the condensation of this compound with a primary amine (aniline) in the presence of an acid catalyst, according to the Paal-Knorr pyrrole synthesis.[3]

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 1.70 g, 10 mmol) and aniline (e.g., 1.02 g, 11 mmol) in ethanol (30 mL).

-

Add glacial acetic acid (5 mL) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-phenyl-2-isobutyl-5-methylpyrrole.

Expected Outcome: A pale yellow to brown oil or a low-melting solid.

Protocol 3: Synthesis of 2-Isobutyl-5-methylthiophene

Reaction Principle: This protocol outlines the synthesis of a thiophene derivative by treating this compound with Lawesson's reagent, a thionating agent, which facilitates the cyclization to the thiophene ring.[4]

Materials:

-

This compound (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.70 g, 10 mmol) and anhydrous toluene (50 mL).

-

Add Lawesson's Reagent (e.g., 2.02 g, 5 mmol) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Cool the mixture to room temperature and carefully quench by slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes) to obtain 2-isobutyl-5-methylthiophene.

Expected Outcome: A colorless to light-yellow oil with a characteristic odor.

Mandatory Visualizations

Caption: Paal-Knorr synthesis workflow for heterocycles.

Caption: Mechanism for the acid-catalyzed furan synthesis.

Caption: Mechanism for the amine-mediated pyrrole synthesis.

References

Application of 8-Methylnonane-2,5-dione in Medicinal Chemistry

Disclaimer: There is currently no established application of 8-Methylnonane-2,5-dione in medicinal chemistry within publicly available scientific literature. The following application note is a hypothetical exercise based on the chemical properties of the molecule and general principles of drug discovery. The data, protocols, and pathways described are fictional and for illustrative purposes only.

Introduction

This compound is a diketone that, for the purposes of this hypothetical application note, is explored as a synthetic precursor for a novel class of pyrazole-based inhibitors targeting "Kinase X," a fictional serine/threonine kinase implicated in the pathophysiology of "Inflammatory Condition Y." The 1,4-dicarbonyl moiety of this compound makes it a suitable substrate for the Paal-Knorr synthesis, allowing for the construction of five-membered heterocyclic scaffolds. Such scaffolds are common in medicinal chemistry and can be functionalized to achieve specific interactions with biological targets.

This document outlines the hypothetical synthesis of a lead compound, "PYZ-1," from this compound, its fictional biological activity, and a potential mechanism of action.

Hypothetical Biological Activity and Data

A series of pyrazole analogs were synthesized from this compound and tested for their inhibitory activity against Kinase X. The lead compound, PYZ-1, demonstrated nanomolar potency.

| Compound ID | Structure | IC50 (nM) vs. Kinase X |

| This compound |  | > 100,000 |

| PYZ-1 |  | 50 |

| PYZ-2 |  | 250 |

| PYZ-3 |  | 1,200 |

Note: Structures for PYZ-1, PYZ-2, and PYZ-3 are hypothetical and not displayed.

Experimental Protocols

1. Synthesis of PYZ-1 (Hypothetical Protocol)

This protocol describes the synthesis of the fictional lead compound PYZ-1 via a Paal-Knorr reaction.

-

Materials:

-

This compound (1.0 g, 5.87 mmol)

-

Hydrazine hydrate (0.29 mL, 5.87 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

-

-

Procedure:

-

Dissolve this compound (1.0 g) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add hydrazine hydrate (0.29 mL) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield PYZ-1 as a crystalline solid.

-

2. Kinase X Inhibition Assay (Hypothetical Protocol)

This protocol describes a fictional biochemical assay to determine the IC50 of synthesized compounds against Kinase X.

-

Materials:

-

Recombinant human Kinase X

-

Biotinylated peptide substrate

-

ATP

-

Test compounds (PYZ series) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin

-

384-well microplate

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of Kinase X and the biotinylated peptide substrate solution (in kinase buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a solution containing the Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin.

-

Incubate for 60 minutes to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.

-

Visualizations

Below are diagrams illustrating the hypothetical signaling pathway and the experimental workflow.

Caption: Hypothetical Signaling Pathway of Kinase X.

Caption: Experimental Workflow for Inhibitor Development.

Application Note: Analysis of 8-Methylnonane-2,5-dione by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

1. Introduction

8-Methylnonane-2,5-dione is a diketone whose analysis may be relevant in various fields, including flavor and fragrance research, environmental analysis, and as a potential intermediate or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like ketones, offering excellent separation and definitive identification based on mass spectra. This document provides a detailed protocol for its analysis.

2. Experimental

2.1. Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial. The following is a general guideline for preparing a standard solution and a hypothetical sample matrix.

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound analytical standard.

-

Dissolve the standard in 10 mL of a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to create a 1 mg/mL stock solution.[1]

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation (General Liquid-Liquid Extraction):

-

For a liquid sample (e.g., aqueous matrix), take a known volume (e.g., 5 mL) and place it in a separatory funnel.

-

Add an appropriate volume of an immiscible organic solvent (e.g., 5 mL of hexane or dichloromethane).

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the organic layer.

-

The collected organic extract can then be concentrated or diluted as necessary before injection into the GC-MS.

-

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are proposed for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

| Parameter | Proposed Value/Condition |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 7000D GC/TQ or equivalent single quadrupole MS |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 35 - 350 amu |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

3. Results and Discussion

3.1. Compound Information

| Compound | This compound |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [2] |

| Structure | CC(C)CCC(=O)CCC(=O)C |

3.2. Predicted Mass Spectrum Fragmentation

In the absence of an experimental mass spectrum, the fragmentation pattern of this compound under electron ionization can be predicted based on the fragmentation rules for ketones. The major fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the carbonyl groups (alpha-cleavage).[3]

Predicted Quantitative Data

| Parameter | Predicted Value |

| Molecular Ion (M+) | m/z 170 |

| Major Fragment Ion 1 | m/z 43 (CH₃CO⁺) |

| Major Fragment Ion 2 | m/z 57 ((CH₃)₂CHCH₂⁺) |

| Major Fragment Ion 3 | m/z 71 (CH₃COCH₂CH₂⁺) |

| Major Fragment Ion 4 | m/z 113 (M - C₄H₉) |

| Major Fragment Ion 5 | m/z 127 (M - CH₃CO) |

Detailed Experimental Protocol

1. Objective

To identify and quantify this compound in a given sample using a proposed GC-MS method.

2. Materials and Reagents

-

This compound analytical standard

-

Hexane (or other suitable solvent), HPLC or GC grade[1]

-

Pipettes and volumetric flasks

-

GC vials with caps and septa

-

Syringes

3. Instrument Setup and Calibration

-

Set up the GC-MS system according to the parameters outlined in the "GC-MS Instrumentation and Conditions" table.

-

Perform a system suitability check by injecting a known standard to ensure proper functioning of the instrument.

-

Inject the prepared calibration standards from the lowest to the highest concentration.

-

Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 127) against the concentration of the standards.

4. Sample Analysis

-

Prepare the sample as described in the "Sample Preparation" section.

-

Inject 1 µL of the prepared sample extract into the GC-MS.

-

Acquire the data in full scan mode.

5. Data Analysis

-

Identification:

-

Compare the retention time of the peak of interest in the sample chromatogram with that of the this compound standard.

-

Compare the mass spectrum of the peak of interest with the predicted fragmentation pattern or a library spectrum if available. The presence of the molecular ion (m/z 170) and key fragment ions would confirm the identity.

-

-

Quantification:

-

Integrate the peak area of the selected characteristic ion for this compound in the sample chromatogram.

-

Determine the concentration of the analyte in the sample by using the linear regression equation from the calibration curve.

-

Calculate the final concentration in the original sample by accounting for any dilution or concentration factors used during sample preparation.

-

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Synthesis of 2-Isobutyl-5-methylfuran from 8-Methylnonane-2,5-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the furan derivative, 2-isobutyl-5-methylfuran, from the precursor 8-Methylnonane-2,5-dione. The synthesis is achieved via the Paal-Knorr furan synthesis, a robust and widely utilized acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and representative characterization data for the final product. Furan derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds and serving as versatile intermediates in the synthesis of novel therapeutic agents.

Introduction